3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid
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Overview
Description
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid is an organic compound with the molecular formula C₁₁H₁₃NO₅ It is a derivative of benzoic acid, featuring an ethoxycarbonyl group, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Formation of Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification using ethyl chloroformate in the presence of a base such as triethylamine.
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and an amine (such as ethylamine) are used.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: 3-{[(Ethoxycarbonyl)amino]methyl}-4-oxobenzoic acid.
Reduction: 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The ethoxycarbonyl and amino groups can interact with specific residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the ethoxycarbonyl and aminomethyl groups.
3-Aminomethyl-4-hydroxybenzoic acid: Lacks the ethoxycarbonyl group.
3-{[(Methoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid is unique due to the presence of both the ethoxycarbonyl and aminomethyl groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate for various synthetic applications and potential therapeutic uses.
Biological Activity
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid, also known as ethyl 3-amino-4-hydroxybenzoate, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13NO5
- Molecular Weight : 239.22 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of hydroxybenzoic acids have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 10 μg/mL, demonstrating their potency compared to standard antibiotics like azithromycin .
Anti-inflammatory Effects
In vitro studies have demonstrated that hydroxybenzoic acid derivatives can reduce inflammation markers in cell cultures. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which play a critical role in the inflammatory response .
Estrogenic Activity
The estrogenic potential of hydroxybenzoic acid derivatives has been evaluated through various assays. While some studies suggest a lack of significant estrogenic activity for certain derivatives, others indicate mild estrogen-like effects at higher concentrations . This property may have implications for their use in therapeutic applications related to hormonal regulation.
Hypoglycemic Effects
Recent studies have highlighted the hypoglycemic activity of hydroxybenzoic acid derivatives in diabetic models. Administration of these compounds resulted in decreased plasma glucose levels without affecting insulin secretion, suggesting a potential role in managing diabetes .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Growth : The compound may interfere with bacterial cell wall synthesis or function by binding to essential proteins involved in these processes.
- Reduction of Inflammatory Mediators : It is suggested that the compound may inhibit the signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.
- Hormonal Modulation : The mild estrogenic activity could be linked to its structural similarity to natural estrogens, allowing it to bind to estrogen receptors and elicit biological responses.
Properties
IUPAC Name |
3-[(ethoxycarbonylamino)methyl]-4-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-17-11(16)12-6-8-5-7(10(14)15)3-4-9(8)13/h3-5,13H,2,6H2,1H3,(H,12,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCQYRDOTUPACN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=C(C=CC(=C1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.